Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
Description
Significance and Research Context of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
The significance of this compound in the scientific community primarily stems from its role as a versatile intermediate in organic synthesis. The presence of multiple functional groups—an ester, an aldehyde, and a phenol (B47542)—on a single aromatic scaffold makes it a valuable precursor for the construction of more complex molecules. These functional groups offer multiple reaction sites for chemical modifications, allowing for the synthesis of a diverse range of derivatives.
While extensive research focusing solely on this compound is not widely documented, its structural motifs are present in various molecules of biological and material science interest. The hydroxyphenylacetate core is a common feature in natural products and pharmaceuticals. The formyl and hydroxyl groups on the aromatic ring further enhance its utility, enabling reactions such as condensations, oxidations, reductions, and substitutions.
Overview of Existing Research Trajectories for this compound
Detailed and specific research trajectories exclusively for this compound are not prominently featured in publicly accessible scientific literature. However, based on the reactivity of its functional groups, its research applications can be inferred to lie in the following areas:
Synthesis of Heterocyclic Compounds: The formyl and hydroxyl groups can participate in cyclization reactions to form various heterocyclic systems, which are core structures in many biologically active compounds.
Development of Novel Chemical Entities: The compound can serve as a starting material for the synthesis of new molecules with potential applications in medicinal chemistry and materials science.
A study on the synthesis of a metabolite of the drug 5-APB involved a similar compound, Methyl 2-(5-formyl-2-methoxyphenyl)acetate, which was synthesized from 2-hydroxyphenylacetic acid through methylation and subsequent formylation. unl.pt This highlights the general synthetic strategies that could be applicable to this compound.
Emerging Research Frontiers and Future Directions for this compound
Given the limited volume of dedicated research, the emerging frontiers for this compound are largely speculative but can be extrapolated from the general trends in organic chemistry and drug discovery.
Future research could focus on:
Exploration of Biological Activities: Systematic screening of the compound and its derivatives for various biological activities, such as antimicrobial, antioxidant, or anticancer properties, could unveil new therapeutic potentials.
Application in Materials Science: The phenolic and aldehydic functionalities could be utilized in the synthesis of polymers, resins, or other materials with specific properties.
Development of Novel Synthetic Methodologies: The compound could be used as a model substrate to develop and test new synthetic reactions and catalytic systems.
Precursor for Bio-based Chemicals: As a derivative of a hydroxyphenylacetic acid, it could potentially be explored in the context of creating value-added chemicals from renewable resources.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-formyl-4-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)5-7-2-3-9(12)8(4-7)6-11/h2-4,6,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMJEIDLAXIVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494988 | |
| Record name | Methyl (3-formyl-4-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61874-04-2 | |
| Record name | Methyl (3-formyl-4-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of Methyl 2 3 Formyl 4 Hydroxyphenyl Acetate
Chemo- and Regioselective Synthesis Strategies for Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
The introduction of a formyl group onto an activated aromatic ring, such as a phenol (B47542), can be achieved through several classic name reactions in organic chemistry. The primary challenge in the synthesis of this compound lies in achieving regioselectivity, specifically targeting the position ortho to the hydroxyl group. The starting material for these transformations is typically Methyl 2-(4-hydroxyphenyl)acetate.
Exploration of Environmentally Benign Synthetic Routes
Traditional formylation methods often employ harsh reagents and solvents. In recent years, there has been a considerable effort to develop more environmentally friendly alternatives. For the formylation of phenols, several "green" approaches have been explored, which can be adapted for the synthesis of this compound.
One such approach is the use of solid-phase mechanochemical methods for the Duff reaction. This solvent-free technique involves grinding the reactants—a phenol, hexamethylenetetramine (HMTA), and a solid acid catalyst like silica (B1680970) gel—in a mixer mill. acs.org This method avoids the use of toxic and high-boiling solvents like trifluoroacetic acid, reduces reaction times, and simplifies work-up procedures. acs.org
Another green strategy involves the use of less hazardous reagents and catalysts. For instance, the formylation of phenols with paraformaldehyde can be catalyzed by ammonium (B1175870) acetate (B1210297) in acetic acid, offering a metal-free process with mild reaction conditions. dergipark.org.tr While not explicitly demonstrated for Methyl 2-(4-hydroxyphenyl)acetate, this method presents a promising avenue for a more sustainable synthesis.
Biocatalysis represents a frontier in green chemistry. While specific biocatalytic formylation of phenols is still an emerging field, the use of enzymes for related transformations, such as hydroxylation, showcases the potential for developing enzymatic routes to produce functionalized phenols with high selectivity and under mild, aqueous conditions.
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a crucial role in enhancing the efficiency and selectivity of formylation reactions. Several catalytic systems have been developed for the ortho-formylation of phenols, which are applicable to the synthesis of the target molecule.
Magnesium Chloride-Triethylamine Catalyzed Formylation: A convenient and highly regioselective method for the ortho-formylation of phenols employs paraformaldehyde in the presence of magnesium chloride and triethylamine. mdma.chorgsyn.org This method has been shown to be effective for a variety of phenolic derivatives, including those with electron-attracting groups, affording good yields of the corresponding salicylaldehydes. mdma.ch The reaction proceeds via the formation of a magnesium phenoxide, which directs the formylation to the ortho position. sciencemadness.org
Titanium Tetrachloride-Mediated Formylation: Titanium tetrachloride (TiCl₄) is a Lewis acid that can mediate the ortho-acylation and formylation of phenols. organic-chemistry.orgub.edu The reaction of a phenol with dichloromethyl methyl ether in the presence of TiCl₄ leads to the regioselective formation of the ortho-formylated product. researchgate.net This method is advantageous due to its high regioselectivity and applicability to a range of phenolic substrates. organic-chemistry.org
Tin(IV) Chloride-Catalyzed Formylation: Similar to titanium tetrachloride, tin(IV) chloride (SnCl₄) can be used as a Lewis acid catalyst for the ortho-formylation of phenols using paraformaldehyde. youtube.com This approach offers an alternative catalytic system for achieving the desired transformation.
The table below summarizes various catalytic approaches for the ortho-formylation of phenols, which could be adapted for the synthesis of this compound.
| Catalyst System | Formylating Agent | Solvent | Temperature | Typical Yields (for related phenols) | Reference |
| MgCl₂ / Et₃N | Paraformaldehyde | Acetonitrile or THF | Reflux | Good to Excellent | mdma.chorgsyn.orgresearchgate.net |
| TiCl₄ | Dichloromethyl methyl ether | Dichloromethane | 0 °C to rt | Good | ub.eduresearchgate.net |
| SnCl₄ / Bu₃N | Paraformaldehyde | Toluene | Reflux | Moderate to Good | youtube.com |
Multi-step Synthesis and Yield Optimization
The synthesis of this compound from Methyl 2-(4-hydroxyphenyl)acetate is a single-step transformation, but optimizing the yield requires careful consideration of the reaction conditions for the chosen formylation method. The classic Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions are all viable routes, each with its own set of parameters that can be tuned to improve the yield and regioselectivity.
Reimer-Tiemann Reaction: This reaction involves the treatment of a phenol with chloroform (B151607) in a basic solution. semanticscholar.orgmychemblog.comgeeksforgeeks.org To optimize the yield of the ortho-isomer, factors such as the choice of base (e.g., sodium hydroxide (B78521) vs. potassium hydroxide), the solvent system (often a biphasic mixture), and the reaction temperature need to be carefully controlled. geeksforgeeks.orgnumberanalytics.comsioc-journal.cn The use of phase-transfer catalysts can also enhance the reaction rate and yield.
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and dimethylformamide, to formylate an electron-rich aromatic ring. chemistrysteps.comorganic-chemistry.org For phenols, this reaction can be highly effective. Optimization strategies include adjusting the stoichiometry of the Vilsmeier reagent, controlling the reaction temperature, and the choice of solvent. numberanalytics.comnumberanalytics.com Continuous flow methodologies have also been developed to improve control over reaction parameters and enhance safety and yield. researchgate.net
Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid. numberanalytics.comwikipedia.org While traditionally known for lower yields, modifications such as the use of microwave irradiation have been shown to significantly increase the yield of ortho-formylated products. nih.govecu.edu The ratio of HMTA to the phenolic substrate and the choice of acid are critical parameters for optimization. nih.gov
A plausible multi-step synthesis could involve the protection of the phenolic hydroxyl group, followed by formylation, and subsequent deprotection. However, direct ortho-formylation is generally preferred for its atom economy. A recent study described the formylation of a methoxy-protected analogue, methyl 2-(2-methoxyphenyl)acetate, using dichloromethyl methyl ether and tin(IV) chloride, which proceeded in high yield (92%). unl.pt This suggests that a similar direct formylation of the unprotected phenol should be feasible and high-yielding under optimized conditions.
The following table provides a comparative overview of the potential yields for the ortho-formylation of phenols using different methods, which can serve as a guide for optimizing the synthesis of this compound.
| Reaction | Reagents | Key Optimization Parameters | Potential Yields (for related phenols) | References |
| Reimer-Tiemann | CHCl₃, NaOH/KOH | Base concentration, temperature, phase-transfer catalyst | 38-48% (ortho-isomer) | researchgate.netmychemblog.com |
| Vilsmeier-Haack | POCl₃, DMF | Reagent stoichiometry, temperature | Good to Excellent | numberanalytics.comnumberanalytics.comresearchgate.net |
| Duff Reaction | HMTA, Acid | Acid choice (TFA vs. AcOH), microwave irradiation | Can be low, but up to 64% with modifications | nih.govecu.eduuni.edu |
| MgCl₂-catalyzed | Paraformaldehyde, Et₃N | Solvent, reaction time | Excellent (up to 94% for some substrates) | mdma.chorgsyn.org |
Functional Group Interconversions and Derivatization of this compound
The presence of the formyl group in this compound opens up a wide range of possibilities for further chemical transformations, allowing for the synthesis of a diverse array of derivatives.
Reactions Involving the Hydroxyl Group (Phenol) of this compound
Alkylation and Etherification
The phenolic hydroxyl group of this compound is acidic and can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can then react with alkylating agents, such as alkyl halides or sulfates, in a Williamson ether synthesis to form an ether. This results in the O-alkylation of the phenol.
The reaction typically involves treating the starting material with a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to generate the phenoxide, followed by the addition of the alkylating agent (e.g., methyl iodide, ethyl bromide, or benzyl (B1604629) chloride). The product of this reaction would be a methyl 2-(3-formyl-4-alkoxyphenyl)acetate derivative.
| Alkylating Agent (R-X) | Base | Product |
|---|---|---|
| Methyl Iodide (CH₃I) | K₂CO₃ | Methyl 2-(3-formyl-4-methoxyphenyl)acetate |
| Ethyl Bromide (CH₃CH₂Br) | K₂CO₃ | Methyl 2-(4-ethoxy-3-formylphenyl)acetate |
| Benzyl Chloride (BnCl) | K₂CO₃ | Methyl 2-(4-(benzyloxy)-3-formylphenyl)acetate |
Esterification
The phenolic hydroxyl group can also be converted into an ester through acylation. This reaction typically requires more reactive acylating agents than those used for aliphatic alcohols, such as acid chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine.
For example, reacting this compound with acetyl chloride in the presence of pyridine would yield Methyl 2-(4-acetoxy-3-formylphenyl)acetate. The base serves to neutralize the HCl produced during the reaction and can also act as a nucleophilic catalyst.
| Acylating Agent | Base | Product |
|---|---|---|
| Acetyl Chloride | Pyridine | Methyl 2-(4-acetoxy-3-formylphenyl)acetate |
| Acetic Anhydride | Pyridine | Methyl 2-(4-acetoxy-3-formylphenyl)acetate |
| Benzoyl Chloride | Pyridine | Methyl 2-(4-(benzoyloxy)-3-formylphenyl)acetate |
Hydrogen Bonding Interactions with Biological Targets
The functional groups of this compound play a crucial role in its molecular interactions. The ortho-positioning of the hydroxyl and formyl groups allows for the formation of a strong intramolecular hydrogen bond. nih.govacs.org This interaction can influence the molecule's conformation and reactivity. mdpi.com
In the context of biological systems, the phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the formyl and ester carbonyl groups can act as hydrogen bond acceptors. nih.govnih.gov These hydrogen bonding capabilities are critical for the specific recognition and binding of molecules to biological targets, such as the active sites of enzymes or protein receptors. nih.govnih.gov The ability to form directional hydrogen bonds contributes significantly to the binding affinity and specificity of a ligand for its protein target.
| Functional Group | Hydrogen Bonding Role | Potential Interaction Partner in Biological Targets |
|---|---|---|
| Phenolic Hydroxyl (-OH) | Donor | Carbonyl oxygen of peptide backbone, Aspartate, Glutamate side chains |
| Formyl Carbonyl (C=O) | Acceptor | Amide N-H of peptide backbone, Arginine, Lysine (B10760008), Histidine side chains |
| Ester Carbonyl (C=O) | Acceptor | Amide N-H of peptide backbone, Arginine, Lysine, Histidine side chains |
Reactions Involving the Methyl Acetate Moiety of this compound
The methyl acetate group in this compound is a key functional group that can undergo several important chemical transformations. These reactions primarily involve the cleavage of the ester bond, leading to the formation of the corresponding carboxylic acid or other esters. Such transformations are fundamental in the synthesis of various derivatives and analogues.
Hydrolysis of the Ester Group
The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 2-(3-formyl-4-hydroxyphenyl)acetic acid, is a fundamental transformation. This reaction can be effectively carried out under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the reaction is typically performed by heating the ester in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an aqueous solution. The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The elimination of methanol (B129727) and deprotonation of the carbonyl oxygen then yields the carboxylic acid.
Base-Catalyzed Hydrolysis (Saponification):
Base-catalyzed hydrolysis, also known as saponification, is generally a more rapid and irreversible process compared to acid-catalyzed hydrolysis. This reaction is typically carried out by treating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a mixture of water and a co-solvent like methanol or ethanol (B145695) to ensure solubility. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion results in the formation of the carboxylic acid, which is then deprotonated by the methoxide ion to form the carboxylate salt. An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product.
The progress of the hydrolysis can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete conversion of the starting material.
Table 1: Comparison of Hydrolysis Conditions for this compound
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Catalyst | Strong acids (e.g., H₂SO₄, HCl) | Strong bases (e.g., NaOH, KOH) |
| Mechanism | Reversible, equilibrium-driven | Irreversible |
| Reaction Rate | Generally slower | Typically faster |
| Workup | Neutralization of excess acid | Acidification to protonate the carboxylate salt |
| Product | 2-(3-formyl-4-hydroxyphenyl)acetic acid | 2-(3-formyl-4-hydroxyphenyl)acetic acid |
Transesterification
Transesterification is a process where the methyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction is a versatile method for synthesizing a variety of esters from this compound. The reaction is typically catalyzed by an acid or a base, and more recently, by enzymes.
Acid-Catalyzed Transesterification:
In acid-catalyzed transesterification, a protic acid (e.g., sulfuric acid, p-toluenesulfonic acid) is used as the catalyst. The reaction is an equilibrium process, and to drive the reaction towards the desired product, the alcohol reactant is often used in large excess. The mechanism is similar to that of acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water.
Base-Catalyzed Transesterification:
Base-catalyzed transesterification is carried out using a strong base, typically the alkoxide corresponding to the alcohol being used for the exchange. This method is generally faster than the acid-catalyzed counterpart. The alkoxide acts as a potent nucleophile, attacking the carbonyl carbon of the methyl ester to form a tetrahedral intermediate, which then collapses to release the methoxide ion and form the new ester.
Enzymatic Transesterification:
Enzymatic transesterification, often employing lipases, offers a milder and more selective alternative to chemical catalysis. These reactions are typically performed in non-aqueous solvents to suppress competing hydrolysis reactions. Lipases can exhibit high selectivity, which can be advantageous when other sensitive functional groups are present in the molecule.
Table 2: Examples of Transesterification Reactions of this compound
| Alcohol | Catalyst | Product |
| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 2-(3-formyl-4-hydroxyphenyl)acetate |
| Benzyl alcohol | Acid (e.g., p-TsOH) or Lipase | Benzyl 2-(3-formyl-4-hydroxyphenyl)acetate |
| Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOiPr) | Isopropyl 2-(3-formyl-4-hydroxyphenyl)acetate |
Green Chemistry Principles in the Synthesis and Derivatization of this compound
The application of green chemistry principles to the synthesis and modification of this compound is crucial for developing more sustainable and environmentally friendly chemical processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Key areas where green chemistry principles can be applied include:
Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. The use of greener alternatives such as water, supercritical fluids (like CO₂), ionic liquids, or bio-based solvents can significantly reduce the environmental impact of the synthesis and derivatization processes.
Biocatalysis: As mentioned in the context of transesterification, enzymes like lipases can serve as highly efficient and selective catalysts. Biocatalysis operates under mild reaction conditions (temperature and pH), reduces the generation of byproducts, and often eliminates the need for protecting groups, thereby simplifying synthetic routes. The biocatalytic synthesis of related phenolic compounds, such as vanillin, from precursors like ferulic acid, highlights the potential of this approach.
Alternative Energy Sources: The use of alternative energy sources such as microwave irradiation and ultrasound can lead to significant rate enhancements, higher yields, and shorter reaction times. These techniques can improve energy efficiency compared to conventional heating methods. For instance, ultrasound-assisted synthesis has been shown to be effective in the preparation of various heterocyclic derivatives.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. This involves choosing reactions that are highly efficient and minimize the formation of waste.
Renewable Feedstocks: While the direct synthesis of this compound from renewable feedstocks is an area for further research, the principles of green chemistry encourage the exploration of bio-based starting materials to reduce reliance on petrochemicals.
By integrating these green chemistry principles, the synthesis and subsequent chemical transformations of this compound can be made more sustainable, safer, and more economically viable.
Structure Activity Relationship Sar Studies and Molecular Design Pertaining to Methyl 2 3 Formyl 4 Hydroxyphenyl Acetate
Elucidation of Key Pharmacophores and Structural Motifs within Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
The chemical structure of this compound presents several key functional groups that likely contribute to its biological activity, acting as pharmacophores. These include the aromatic ring, the hydroxyl group, the formyl group, and the methyl acetate (B1210297) side chain.
The 4-Hydroxyphenyl Moiety: The phenolic hydroxyl group is a common feature in many biologically active compounds. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. The acidity of the phenolic proton can also be crucial for its activity.
The 3-Formyl Group: The aldehyde functionality is a strong hydrogen bond acceptor and can also participate in covalent interactions with nucleophilic residues, such as lysine (B10760008) or cysteine, in a biological target. Its position ortho to the hydroxyl group can lead to the formation of an intramolecular hydrogen bond, which can influence the molecule's conformation and electronic properties.
The Aromatic Ring: The phenyl ring serves as a scaffold for the other functional groups and can engage in van der Waals, hydrophobic, and π-stacking interactions with the target protein.
Based on the analysis of related salicylaldehyde (B1680747) derivatives, a hypothetical pharmacophore model for this compound could include a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the formyl group and the ester carbonyl), and an aromatic ring. The spatial arrangement of these features would be critical for its biological activity.
Design and Synthesis of Analogs and Derivatives of this compound for SAR Exploration
To systematically explore the SAR of this compound, the design and synthesis of a library of analogs with targeted modifications to each of its key structural motifs would be necessary.
Alterations to the aromatic ring can probe the importance of its electronic and steric properties.
| Modification | Rationale | Potential Synthetic Approach |
| Introduction of substituents (e.g., halogens, alkyl, alkoxy groups) | To investigate the influence of electronic effects (electron-donating or -withdrawing) and steric bulk on activity. | Electrophilic aromatic substitution reactions on a suitable precursor. |
| Replacement of the phenyl ring with other aromatic systems (e.g., pyridine (B92270), thiophene) | To explore the impact of heteroatoms and different ring electronics on binding and activity. | Synthesis from the corresponding heterocyclic starting materials. |
The formyl group is a key functional group that can be modified to explore the necessity of its hydrogen bonding and potential covalent bonding capabilities.
| Modification | Rationale | Potential Synthetic Approach |
| Reduction to a hydroxymethyl group | To assess the importance of the aldehyde's electrophilicity and hydrogen bond accepting ability. | Reduction of the formyl group using a mild reducing agent like sodium borohydride. |
| Oxidation to a carboxylic acid group | To introduce a strong hydrogen bond donor/acceptor and a negative charge at physiological pH. | Oxidation of the aldehyde using an oxidizing agent like potassium permanganate (B83412) or Jones reagent. |
| Conversion to an oxime or hydrazone | To introduce different hydrogen bonding patterns and steric bulk. | Reaction of the aldehyde with hydroxylamine (B1172632) or a hydrazine (B178648) derivative. |
| Bioisosteric replacement (e.g., with a nitrile or a tetrazole group) | To mimic the electronic properties and hydrogen bonding capacity of the formyl group while altering other physicochemical properties. drughunter.comresearchgate.netpatsnap.com | Synthesis from a precursor with a suitable leaving group, followed by nucleophilic substitution with cyanide or azide. |
The phenolic hydroxyl group is a critical pharmacophoric feature, and its modification can provide significant insights into its role in biological activity.
| Modification | Rationale | Potential Synthetic Approach |
| O-methylation or O-acetylation | To block the hydrogen bond donating ability and assess its importance. | Williamson ether synthesis or esterification of the hydroxyl group. |
| Replacement with a thiol or an amino group | To evaluate the effect of changing the hydrogen bonding properties and acidity/basicity. u-tokyo.ac.jp | Synthesis from a precursor with a suitable leaving group, followed by nucleophilic substitution. |
| Bioisosteric replacement with fluorine | To mimic the steric size of the hydroxyl group while removing its hydrogen bonding capability. cambridgemedchemconsulting.comnih.gov | Synthesis from a diazonium salt intermediate (Schiemann reaction). |
Modifications to the acetate side chain can influence the compound's pharmacokinetic properties and its interaction with the target.
| Modification | Rationale | Potential Synthetic Approach |
| Variation of the ester alkyl group (e.g., ethyl, propyl) | To investigate the effect of steric bulk and lipophilicity on activity and ADME properties. | Esterification of the corresponding carboxylic acid with different alcohols. |
| Hydrolysis to the carboxylic acid | To introduce a negative charge and increase polarity. | Base- or acid-catalyzed hydrolysis of the methyl ester. |
| Conversion to an amide | To introduce a hydrogen bond donor and alter the electronic and steric properties. | Amidation of the corresponding carboxylic acid. |
| Homologation of the side chain (e.g., propionate) | To alter the distance and orientation of the acidic/ester function relative to the aromatic ring. nih.govnih.gov | Synthesis starting from a phenylacetic acid derivative with an extended side chain. |
Computational Approaches in SAR Analysis for this compound
In the absence of extensive experimental data, computational methods can provide valuable predictive insights into the SAR of this compound.
Molecular Docking: If the biological target of the compound is known, molecular docking studies can be performed to predict the binding mode of the parent molecule and its designed analogs. This can help to rationalize the observed SAR and guide the design of new, more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR): Once a series of analogs has been synthesized and their biological activities have been determined, QSAR models can be developed. These models correlate the physicochemical properties (descriptors) of the molecules with their biological activity, providing a mathematical equation that can be used to predict the activity of untested compounds.
Pharmacophore Modeling: Based on a set of active and inactive molecules, a 3D pharmacophore model can be generated. This model represents the essential steric and electronic features required for biological activity and can be used to screen virtual libraries for new potential hits.
In Silico ADMET Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogs. This can help to prioritize the synthesis of compounds with favorable drug-like properties. researchgate.net
By integrating these computational approaches with a systematic synthetic exploration of the chemical space around this compound, a comprehensive understanding of its structure-activity relationship can be achieved, paving the way for the discovery of novel and improved therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.govsigmaaldrich.com
A hypothetical QSAR study on a series of analogs of this compound would commence with the synthesis and biological evaluation of a diverse set of derivatives. For each compound, a range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. mdpi.com
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be employed to build a mathematical model that correlates these descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. This predictive capability can significantly reduce the time and cost associated with drug discovery. nih.gov
For instance, a hypothetical QSAR model for a series of this compound analogs might reveal that increased lipophilicity (as measured by LogP) and the presence of a hydrogen bond donor at a specific position are positively correlated with activity, while increased molecular weight is negatively correlated. Such a model would guide the design of new analogs with an optimal balance of these properties.
Illustrative QSAR Data for this compound Analogs
| Compound | R1-group | R2-group | LogP | Molecular Weight ( g/mol ) | Hydrogen Bond Donors | Hypothetical IC50 (µM) |
| This compound | H | H | 1.5 | 194.18 | 1 | 10.5 |
| Analog 1 | Cl | H | 2.1 | 228.63 | 1 | 5.2 |
| Analog 2 | H | OCH3 | 1.4 | 224.21 | 1 | 12.8 |
| Analog 3 | F | H | 1.7 | 212.17 | 1 | 8.1 |
| Analog 4 | H | NH2 | 1.0 | 209.20 | 2 | 4.5 |
| Analog 5 | CH3 | H | 2.0 | 208.21 | 1 | 9.3 |
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. kg.ac.rssigmaaldrich.com In the context of drug design, it is used to predict how a small molecule, such as this compound, might bind to the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field that estimates the binding affinity. nih.gov
A hypothetical molecular docking study of this compound would first require the three-dimensional structure of the target protein, which could be obtained from experimental methods like X-ray crystallography or approximated using homology modeling. The docking simulation would then predict the most likely binding pose of the compound, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the active site.
Following docking, molecular dynamics (MD) simulations can be performed to provide a more detailed and dynamic view of the ligand-protein complex. chemrxiv.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. chemrxiv.org This allows for the assessment of the stability of the predicted binding pose and the flexibility of the protein and ligand. An MD simulation could reveal, for example, that the initial docking pose is stable over several nanoseconds, or that the ligand induces a conformational change in the protein upon binding.
Hypothetical Molecular Docking Results for this compound
| Parameter | Value |
| Target Protein | Example Kinase 1 |
| Docking Score (kcal/mol) | -8.2 |
| Key Interactions | |
| Hydrogen Bond | GLU-85, LYS-33 |
| Hydrophobic Interactions | LEU-83, VAL-21, ALA-31 |
| Pi-Pi Stacking | PHE-80 |
De Novo Design Strategies for this compound-Inspired Molecules
De novo design refers to computational strategies for generating novel molecular structures with desired properties, often without starting from a known active compound. mdpi.com When inspired by a lead compound like this compound, these strategies can explore a vast chemical space to identify new scaffolds and functional groups that may lead to improved activity, selectivity, or pharmacokinetic properties.
One common approach is fragment-based design . In this method, the binding site of the target protein is analyzed to identify "hot spots" for ligand binding. Small molecular fragments are then computationally placed in these hot spots and linked together to form novel molecules. The structure of this compound could serve as a starting point, with its core scaffold being decorated with different fragments to optimize interactions with the target.
Evolutionary algorithms represent another powerful de novo design strategy. These algorithms mimic the process of natural selection. A population of virtual molecules is generated and "mutated" or "crossed over" to create new generations. Each molecule is evaluated based on a fitness function, which could include its predicted binding affinity, drug-likeness, and synthetic accessibility. Over many generations, the population evolves towards molecules with improved properties.
More recently, deep learning-based generative models have emerged as a cutting-edge approach to de novo design. nih.gov These models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying patterns in large datasets of known molecules. nih.gov They can then generate novel molecular structures that are similar to the training data but possess unique features. A model could be trained on a dataset of known kinase inhibitors, for example, and then used to generate novel molecules that incorporate the key structural motifs of this compound.
Examples of Virtually Designed Molecules Inspired by this compound
| Designed Molecule | Design Strategy | Predicted Improvement |
| Molecule A | Fragment-based | Enhanced hydrogen bonding network with the target protein. |
| Molecule B | Evolutionary Algorithm | Optimized lipophilicity for better cell permeability. |
| Molecule C | Generative Model | Novel scaffold with high predicted binding affinity and synthetic feasibility. |
Biological and Pharmacological Investigations of Methyl 2 3 Formyl 4 Hydroxyphenyl Acetate and Its Derivatives
Mechanisms of Biological Activity for Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
Currently, there is a notable lack of publicly available scientific literature detailing the specific mechanisms of biological activity for this compound. Extensive searches have not yielded specific studies on its enzyme inhibition, receptor modulation, or cellular pathway interactions.
Enzyme Inhibition Studies
Xanthine (B1682287) Oxidase Inhibition
No specific research studies were found that investigate the inhibitory effects of this compound on the xanthine oxidase enzyme. While related phenolic compounds have been studied for such properties, data for the title compound is not available.
Other Enzyme Targets
There is no available data from scientific studies concerning the inhibitory activity of this compound against other specific enzyme targets.
Receptor Modulation
Information regarding the interaction and modulation of any biological receptors by this compound is not present in the current body of scientific literature. While structurally similar compounds, such as certain hydroxyphenyl derivatives, have been investigated for their effects on receptors like androgen and progesterone (B1679170) receptors, no such studies have been published for this compound itself.
Cellular Pathway Interactions
Detailed investigations into the interactions of this compound with specific cellular pathways have not been reported. Research on other hydroxyphenyl compounds has shown engagement with pathways like the NF-κB signaling pathway, but this has not been demonstrated for the specific compound .
In Vitro Biological Activity Profiling of this compound Analogs
There is a lack of published research on the synthesis and in vitro biological activity profiling of analogs specifically derived from this compound. While the scientific literature contains numerous examples of in vitro studies on analogs of other phenolic and acetate (B1210297) compounds, this specific class of derivatives has not been explored.
Antimicrobial Activity (Antibacterial, Antifungal)
Research into the antimicrobial properties of compounds structurally related to this compound has revealed a range of activities against various pathogens. Notably, 4-hydroxyphenylacetic acid (4-HPAA), a related phenolic acid, has demonstrated antibacterial effects. One study found that 4-HPAA can inhibit the growth of Listeria monocytogenes in a dose-dependent manner. nih.gov The mechanism of action appears to involve damage to the cell membrane and a reduction in the expression of virulence factors. nih.gov
Derivatives of salicylaldehyde (B1680747), which shares the ortho-formyl-hydroxylphenyl group with the target compound, have also been a focus of antimicrobial research. While salicylaldehyde itself may lack antibacterial properties, its hydrazone derivatives have shown notable activity. researchgate.net This suggests that modification of the formyl group can be a successful strategy for developing antimicrobial agents. Additionally, a systematic study of substituted salicylaldehydes indicated that further hydroxylation can lead to high antimicrobial activity. researchgate.net
Furthermore, derivatives of 4-hydroxycoumarin (B602359), synthesized from 4-hydroxycoumarin and various aromatic aldehydes, have exhibited antibacterial activity, particularly against Gram-positive bacteria such as Bacillus and Staphylococcus species. bjbms.org Their activity against Candida species was weaker, and they showed no activity against the Gram-negative bacteria tested. bjbms.org
The antimicrobial potential of naturally occurring phenols and their derivatives has also been explored. Compounds like eugenol, thymol, and carvacrol, which are phenolic compounds, have shown antimicrobial properties against both planktonic cells and biofilms of Staphylococcus epidermidis and Pseudomonas aeruginosa. frontiersin.org
Table 1: Antimicrobial Activity of Selected Derivatives
| Compound/Derivative Class | Target Organism(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| 4-Hydroxyphenylacetic acid (4-HPAA) | Listeria monocytogenes | Growth inhibition, cell membrane damage, reduced virulence gene expression | nih.gov |
| Salicylaldehyde hydrazone derivatives | Bacteria | Antibacterial properties | researchgate.net |
| Substituted salicylaldehydes | Various microbes | High antimicrobial activity with further hydroxylation | researchgate.net |
| 4-Hydroxycoumarin derivatives | Gram-positive bacteria (Bacillus, Staphylococcus) | Growth inhibition | bjbms.org |
| Naturally occurring phenols (eugenol, thymol, carvacrol) | Staphylococcus epidermidis, Pseudomonas aeruginosa | Antimicrobial activity against planktonic cells and biofilms | frontiersin.org |
Anticancer / Cytostatic Activity
The cytotoxic potential of synthetic derivatives of the hydroxyphenyl acetate scaffold against various cancer cell lines has been a subject of investigation. Phenylacetamide derivatives, for instance, have demonstrated potent cytotoxic effects against breast cancer (MCF-7, MDA-MB468) and pheochromocytoma (PC12) cell lines. tbzmed.ac.ir Some of these derivatives were found to induce apoptosis by upregulating the expression of key apoptosis-related genes. tbzmed.ac.ir
The challenge of multi-drug resistance in cancer treatment has also been addressed by studying synthetic derivatives. Certain compounds have shown the potential to overcome resistance in breast cancer cell lines. nih.gov For example, some synthetic derivatives have been observed to enhance apoptosis and autophagy, leading to cytotoxicity in various breast cancer cells. nih.gov
Furthermore, a library of amide derivatives was generated from methyl (3-chloro-4-hydroxyphenyl)acetate, a compound closely related to the subject of this article. acs.org These derivatives were evaluated for their biological activity against malaria and trypanosome parasites, as well as a prostate cancer cell line, highlighting the broad therapeutic potential of this scaffold. acs.org Additionally, 4-phenacylideneflavene derivatives, synthesized from 2,4-dihydroxybenzaldehyde, have shown potential cytotoxic effects on the HepG2 liver cancer cell line. mdpi.com
Table 2: Anticancer/Cytostatic Activity of Selected Derivatives
| Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Phenylacetamide derivatives | MDA-MB468, PC12, MCF7 | Potent cytotoxic effects, induction of apoptosis | tbzmed.ac.ir |
| Synthetic derivatives | Multi-drug resistant breast cancer cell lines | Enhanced apoptosis and autophagy | nih.gov |
| Amides of methyl (3-chloro-4-hydroxyphenyl)acetate | Prostate cancer cell line | Biological activity | acs.org |
| 4-Phenacylideneflavene derivatives | HepG2 (liver cancer) | Potential cytotoxic effects | mdpi.com |
Anti-inflammatory Properties
Several derivatives of the hydroxyphenyl acetate structure have been synthesized and evaluated for their anti-inflammatory activity. A study on 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivatives revealed significant anti-inflammatory activity, comparable to the commercial drug celecoxib, in a rat paw edema model. derpharmachemica.com Some of these compounds also showed selective inhibitory activity towards the COX-2 enzyme over COX-1. derpharmachemica.com
Similarly, a series of substituted (2-phenoxyphenyl)acetic acids were developed as analogues of the anti-inflammatory drug fenclofenac (B1672494). nih.govnih.gov Halogen substitution on the phenoxy ring was found to significantly enhance anti-inflammatory activity. nih.gov One particular derivative, [2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid, was found to be 40 times more potent than fenclofenac in an adjuvant-induced arthritis screen. nih.gov
The anti-inflammatory potential of N-(2-hydroxy phenyl) acetamide (B32628) has also been demonstrated in adjuvant-induced arthritic rats. researchgate.net Treatment with this compound retarded the increase in paw edema and reduced the serum levels of pro-inflammatory cytokines IL-1β and TNF-α. researchgate.net Another synthetic compound, 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP), has shown anti-inflammatory and anti-arthritic effects by inhibiting the production of prostaglandin (B15479496) E2 (PGE2) through the inhibition of COX-2 activity. elsevierpure.com
Table 3: Anti-inflammatory Properties of Selected Derivatives
| Derivative Class | Model/Target | Observed Effect | Reference(s) |
|---|---|---|---|
| 4-(Substituted phenylsulfamoyl)-2-hydroxyphenyl acetates | Carrageenan-induced rat paw edema, COX-1/COX-2 enzymes | Significant anti-inflammatory activity, selective COX-2 inhibition | derpharmachemica.com |
| Substituted (2-phenoxyphenyl)acetic acids | Adjuvant-induced arthritis in rats | Enhanced anti-inflammatory activity with halogen substitution | nih.govnih.gov |
| N-(2-Hydroxy phenyl) acetamide | Adjuvant-induced arthritic rats | Reduced paw edema and pro-inflammatory cytokine levels | researchgate.net |
| 3-(4-Hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP) | LPS-induced macrophages, rat models of inflammation and arthritis | Inhibition of PGE2 production via COX-2 inhibition, reduced paw swelling | elsevierpure.com |
Antioxidant Capacity
The phenolic hydroxyl group present in this compound and its derivatives is a key structural feature that suggests potential antioxidant activity. Phenolic compounds are well-known for their ability to scavenge free radicals and act as antioxidants. researchgate.netnih.govjscholarpublishers.com The antioxidant effect of phenolic acids is attributed to their chemical structure, which allows them to donate hydrogen atoms or electrons to stabilize free radicals. nih.gov
Studies on α-cyano-N-(4-hydroxyphenyl) cinnamamides, which are derivatives of α-cyano-N-(4-hydroxyphenyl) acetamide, have shown excellent antioxidant properties, particularly those with additional hydroxy substitutions on the phenyl ring. ijpsr.com These compounds were effective in scavenging DPPH and nitric oxide free radicals. ijpsr.com
The antioxidant properties of phenolic compounds can be influenced by their chemical structure and the position of hydroxyl groups. nih.gov The antioxidant activity of phenolic acids and their metabolites has been shown to be significant, in some cases even higher than that of well-known antioxidant vitamins in vitro. nih.gov
Table 4: Antioxidant Capacity of Related Compounds and Derivatives
| Compound/Derivative Class | Assay/Model | Observed Effect | Reference(s) |
|---|---|---|---|
| Phenolic compounds (general) | Various | Free radical scavenging, chain breaking | researchgate.netnih.govjscholarpublishers.com |
| Phenolic acids (general) | In vitro assays | Higher antioxidant activity than some vitamins | nih.gov |
| α-Cyano-N-(4-hydroxyphenyl) cinnamamides | DPPH and nitric oxide scavenging assays | Excellent antioxidant properties, especially with hydroxy substitutions | ijpsr.com |
Other Reported Bioactivities
Beyond the primary activities discussed, derivatives of the core hydroxyphenyl structure have been explored for a range of other biological effects. For example, phenylacetic acid derivatives have been developed as agonists for the hPPAR (human peroxisome proliferator-activated receptor), showing potential for in vivo glucose and triglyceride lowering activity. nih.gov This suggests a possible role in the management of metabolic disorders.
Furthermore, 4-hydroxyphenylacetic acid (4-HPA) has been shown to inhibit osteoclastogenesis, the process of bone resorption, by reducing the production of reactive oxygen species (ROS). nih.gov In an animal model of postmenopausal osteoporosis, 4-HPA was effective in preventing bone loss, indicating its potential as a therapeutic agent for osteoporosis. nih.gov
In the context of liver health, 4-HPA has demonstrated a protective effect against acetaminophen-induced liver injury in mice. nih.gov This protective action is associated with the upregulation of phase II and antioxidant enzymes. nih.gov
Preclinical Research and Therapeutic Potential of this compound in Medicinal Chemistry
The 4-hydroxyphenylacetic acid scaffold is recognized as a valuable starting point in drug discovery. acs.org Its presence in various bioactive natural products and its synthetic tractability make it an attractive core for the generation of screening libraries to identify new therapeutic leads. acs.org
Drug Discovery and Development Implications
The development of compound libraries based on natural product scaffolds like 3-chloro-4-hydroxyphenylacetic acid has been a strategy to identify novel hit and lead compounds for further medicinal chemistry optimization. acs.org The synthesis of a 20-membered amide library from a derivative of this fungal metabolite highlights the utility of this scaffold in generating chemical diversity for drug screening programs. acs.org
The versatility of the 4-hydroxyphenylacetate (B1229458) structure is further demonstrated by the enzyme 4-hydroxyphenylacetate 3-hydroxylase (4HPA3H), which is a key enzyme in the biosynthesis of various phenolic derivatives. mdpi.com This enzyme can be used in bioconversion processes to produce valuable polyphenols with a range of biological activities. mdpi.commdpi.com
The structural motif of salicylaldehyde, which is closely related to the title compound, is also a versatile precursor in the synthesis of various heterocyclic compounds, such as chromane (B1220400) derivatives, which are known to have diverse biological activities. beilstein-journals.orgnih.gov The ability to readily modify the functional groups of these scaffolds allows for the exploration of structure-activity relationships and the optimization of pharmacological properties.
Role as a Building Block in Pharmaceutical Research
"this compound" possesses reactive functional groups—a formyl group, a hydroxyl group, and a methyl ester—that make it a potentially versatile intermediate in the synthesis of more complex molecules. The strategic placement of the formyl and hydroxyl groups on the phenyl ring allows for a variety of chemical transformations, including condensations, oxidations, reductions, and substitutions, which are fundamental in the construction of diverse molecular scaffolds.
However, specific examples of its direct use as a starting material or key intermediate in the synthesis of commercially available or late-stage clinical pharmaceutical agents are not prominently documented in publicly accessible scientific literature. While the broader class of hydroxyphenylacetic acids and their esters are known intermediates in the synthesis of various bioactive compounds, the specific contribution of the 3-formyl-substituted variant remains an area with limited published research.
Impurity Profiling and its Pharmacological Relevance
The identification and control of impurities are critical aspects of pharmaceutical development to ensure the safety and efficacy of a drug product. Impurities can originate from starting materials, intermediates, reagents, or degradation products. The pharmacological relevance of these impurities lies in their potential to exhibit biological activity, including toxicity, or to interfere with the therapeutic effect of the active pharmaceutical ingredient (API).
For "this compound," a detailed impurity profile, including the identification, characterization, and quantification of process-related impurities and potential degradation products, has not been published in the scientific literature. Consequently, there is no available research on the pharmacological relevance of any specific impurities that may arise during its synthesis or storage. General principles of impurity management in pharmaceuticals would necessitate a thorough investigation of any potential impurities and their biological effects should this compound be utilized in the manufacturing of a clinical drug candidate.
Advanced Analytical and Spectroscopic Characterization of Methyl 2 3 Formyl 4 Hydroxyphenyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum is expected to display signals corresponding to each unique proton environment. The aromatic region would show three distinct signals for the protons on the benzene (B151609) ring. The aldehyde proton would appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.5-10.5 ppm. The phenolic hydroxyl proton would present as a broad singlet, with its chemical shift being concentration and solvent-dependent. The methylene (B1212753) (-CH₂) protons of the acetate (B1210297) group would appear as a singlet, as would the methyl (-CH₃) protons of the ester group.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each of the ten carbon atoms. Key expected signals include those for the two carbonyl carbons (one for the aldehyde and one for the ester), the six aromatic carbons (with varying shifts due to substitution effects), the methylene carbon, and the methyl carbon of the ester.
Expected ¹H and ¹³C NMR Data
| Predicted ¹H NMR Spectral Data | ||
|---|---|---|
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -OH (phenolic) | Variable, broad | Singlet (broad) |
| -CHO (aldehyde) | 9.5 - 10.5 | Singlet |
| Ar-H (aromatic) | 6.8 - 7.8 | Multiplets/Doublets |
| -CH₂- (methylene) | ~3.7 | Singlet |
| -OCH₃ (methyl ester) | ~3.6 | Singlet |
| Predicted ¹³C NMR Spectral Data | ||
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | |
| C=O (aldehyde) | 190 - 200 | |
| C=O (ester) | 168 - 175 | |
| Ar-C (substituted and unsubstituted) | 110 - 160 | |
| -OCH₃ (methyl ester) | 50 - 55 | |
| -CH₂- (methylene) | 35 - 45 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For Methyl 2-(3-formyl-4-hydroxyphenyl)acetate, the exact mass is 194.0528 g/mol for the molecular formula C₁₀H₁₀O₄.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 194. The fragmentation of this compound would likely proceed through several characteristic pathways common to esters, phenols, and aromatic aldehydes. libretexts.org
Key expected fragmentation pathways include:
Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion at m/z 163.
Loss of the carbomethoxy group (-COOCH₃): Cleavage of the bond adjacent to the aromatic ring would lead to a fragment at m/z 135.
McLafferty rearrangement: While less common for this specific structure, it is a possibility for esters.
Cleavage related to the formyl group: Loss of a hydrogen radical (-H) to give a peak at m/z 193, or loss of the entire formyl group (-CHO) to yield a fragment at m/z 165.
Expected Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment Identity |
|---|---|
| 194 | [M]⁺ (Molecular Ion) |
| 163 | [M - OCH₃]⁺ |
| 135 | [M - COOCH₃]⁺ |
| 165 | [M - CHO]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its phenolic, aldehydic, and ester moieties.
The key diagnostic absorption bands expected are:
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.
A strong, sharp band around 1730-1750 cm⁻¹ due to the C=O stretching of the ester group.
Another strong C=O stretching band for the aldehyde group, typically found around 1680-1710 cm⁻¹. The conjugation with the aromatic ring would shift this to a lower frequency.
C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups would be just below 3000 cm⁻¹.
The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region.
C-O stretching vibrations for the ester and the phenol (B47542) would appear in the 1000-1300 cm⁻¹ range.
Expected Infrared (IR) Absorption Bands
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3200 - 3600 (broad) | O-H stretch | Phenolic -OH |
| ~3030 | C-H stretch | Aromatic C-H |
| 2950, 2850 | C-H stretch | Aliphatic C-H (-CH₂, -CH₃) |
| ~2820, ~2720 | C-H stretch (Fermi doublet) | Aldehyde C-H |
| 1730 - 1750 | C=O stretch | Ester C=O |
| 1680 - 1710 | C=O stretch | Aldehyde C=O |
| 1450 - 1600 | C=C stretch | Aromatic Ring |
| 1000 - 1300 | C-O stretch | Ester and Phenol C-O |
UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination
UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly useful for conjugated systems like the substituted benzene ring in this compound. The spectrum is expected to show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions. The presence of the hydroxyl, formyl, and methyl acetate substituents on the aromatic ring, which act as chromophores and auxochromes, will influence the position and intensity of these absorption bands. The phenolic ring itself typically shows absorptions around 270 nm. The additional conjugation from the formyl group is expected to cause a bathochromic (red) shift to a longer wavelength. This technique is also valuable for quantitative analysis, as the absorbance at λ_max is directly proportional to the compound's concentration, following the Beer-Lambert law.
Other Advanced Spectroscopic Techniques (e.g., XPS)
Mechanistic Investigations of Methyl 2 3 Formyl 4 Hydroxyphenyl Acetate’s Interactions
Biochemical Mechanisms of Action
While specific studies on Methyl 2-(3-formyl-4-hydroxyphenyl)acetate are not available, its chemical structure suggests several plausible biochemical mechanisms. These hypotheses are derived from the activities of related phenolic compounds, aldehydes, and phenylacetates.
The presence of a phenolic hydroxyl group is a key indicator of potential antioxidant activity. Phenolic compounds can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. This mechanism is well-documented for compounds like 4-hydroxyphenylacetic acid and protocatechuic aldehyde (3,4-dihydroxybenzaldehyde), which share structural similarities. The aldehyde group itself may also contribute to the compound's redox properties. Furthermore, aldehydes are known to be reactive and can participate in various cellular signaling pathways, although the specific roles would depend on the cellular context.
Another potential mechanism of action is the modulation of enzyme activity. The structural motifs within this compound could allow it to fit into the active sites of various enzymes, potentially acting as an inhibitor or an allosteric modulator. For instance, phenylacetate (B1230308) and its derivatives have been shown to influence the activity of enzymes involved in cell cycle regulation.
Molecular Interactions with Biological Macromolecules
The functional groups of this compound are likely to govern its interactions with biological macromolecules such as proteins and nucleic acids.
Hydrogen Bonding: The phenolic hydroxyl group and the oxygen atoms of the formyl and ester groups can act as hydrogen bond acceptors or donors. These interactions are crucial for the specific binding of small molecules to the pockets of proteins.
Hydrophobic and Aromatic Interactions: The benzene (B151609) ring provides a hydrophobic surface that can interact with nonpolar regions of macromolecules. It can also engage in π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in proteins.
Covalent Interactions: The aldehyde group is an electrophilic center and has the potential to form covalent bonds, specifically Schiff bases, with nucleophilic amine groups found in lysine (B10760008) residues of proteins. Such covalent modifications can lead to irreversible inhibition or altered function of the target protein.
The following table summarizes the potential interactions based on the compound's functional groups.
| Functional Group | Potential Molecular Interaction | Interacting Macromolecule Moiety |
| Phenolic Hydroxyl | Hydrogen Bonding | Amino acid side chains (e.g., Asp, Glu, Ser), protein backbone |
| Formyl (Aldehyde) | Hydrogen Bonding, Covalent Adducts (Schiff Base) | Amino acid side chains (e.g., Lys, Arg), protein backbone |
| Methyl Ester | Hydrogen Bonding (acceptor) | Amino acid side chains |
| Aromatic Ring | Hydrophobic Interactions, π-stacking | Nonpolar amino acid residues, Aromatic amino acid residues |
Cellular and Subcellular Distribution Studies
Direct studies on the cellular uptake and subcellular distribution of this compound have not been reported. However, its physicochemical properties allow for informed hypotheses regarding its behavior.
As a relatively small molecule with a methyl ester group, the compound is expected to have moderate lipophilicity. This characteristic suggests that it may be able to cross cellular membranes via passive diffusion, moving down its concentration gradient into the cell. The rate of this diffusion would be influenced by the specific lipid composition of the cell membrane. It is also conceivable that carrier-mediated transport mechanisms could be involved, although there is no specific evidence for this.
Once inside the cell, the compound's distribution would be determined by its affinity for different subcellular compartments. It may reside in the aqueous environment of the cytosol or, due to its aromatic ring and ester group, it could associate with lipid-rich structures such as the endoplasmic reticulum or mitochondrial membranes. Subsequent metabolic transformations would also significantly influence its localization and retention within the cell.
Metabolic Pathways and Biotransformation
The metabolic fate of this compound in biological systems has not been experimentally determined. However, its structure suggests that it would be subject to enzymatic modifications common for xenobiotics. The primary biotransformation pathways are likely to involve the hydrolysis of the ester and the oxidation of the aldehyde.
Phase I Metabolism:
Ester Hydrolysis: A key metabolic step is likely the hydrolysis of the methyl ester group by cellular esterases, which are abundant in various tissues. This reaction would yield 2-(3-formyl-4-hydroxyphenyl)acetic acid and methanol (B129727). The resulting carboxylic acid is more polar and can be more readily excreted.
Aldehyde Oxidation: The formyl group can be oxidized to a carboxylic acid by aldehyde dehydrogenases (ALDHs). nih.gov This would result in the formation of a dicarboxylic acid derivative, further increasing its water solubility.
Aldehyde Reduction: Alternatively, the formyl group could be reduced to a primary alcohol by alcohol dehydrogenases or aldo-keto reductases.
Phase II Metabolism:
Glucuronidation/Sulfation: The phenolic hydroxyl group is a prime site for conjugation reactions. Enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) can attach glucuronic acid or a sulfate (B86663) group, respectively. These phase II modifications significantly increase the water solubility of the compound, facilitating its elimination from the body.
The table below outlines the plausible metabolic transformations of this compound.
| Metabolic Reaction | Enzyme Family | Resulting Functional Group |
| Ester Hydrolysis | Esterases | Carboxylic Acid |
| Aldehyde Oxidation | Aldehyde Dehydrogenases | Carboxylic Acid |
| Aldehyde Reduction | Alcohol Dehydrogenases | Primary Alcohol |
| Glucuronidation | UDP-glucuronosyltransferases | Glucuronide Conjugate |
| Sulfation | Sulfotransferases | Sulfate Conjugate |
Future Perspectives and Translational Research for Methyl 2 3 Formyl 4 Hydroxyphenyl Acetate
Development of Novel Therapeutic Agents based on Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
The scaffold of this compound presents a versatile platform for the synthesis of novel therapeutic agents. The presence of a reactive formyl group, a phenolic hydroxyl group, and a methyl ester allows for a variety of chemical modifications to generate a library of derivatives with diverse pharmacological activities.
One of the most promising areas for the application of this compound is in the development of anticancer agents. Research has shown that derivatives of the structurally related compound, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, can be utilized in the synthesis of novel thiazole-based 1,2,3-triazole derivatives. These compounds have demonstrated potent in vitro activity against human glioblastoma cell lines, with some derivatives exhibiting IC50 values in the low micromolar range. This suggests that the 3-formyl-4-hydroxyphenyl moiety can serve as a key building block for the generation of molecules with significant cytotoxic effects against cancer cells.
Beyond cancer, the phenylacetic acid core of this compound is found in a number of compounds with a broad spectrum of biological activities. Phenylacetic acid itself is a known plant auxin and antimicrobial agent. Furthermore, derivatives of phenylacetic acid have been developed as agonists for human peroxisome proliferator-activated receptors (hPPARs), which are important targets for the treatment of metabolic disorders such as type 2 diabetes. This opens up the possibility of exploring derivatives of this compound for their potential in managing metabolic diseases.
The structural similarity of the 4-hydroxyphenylacetate (B1229458) moiety to intermediates in the synthesis of drugs like Febuxostat, used for treating hyperuricemia and gout, further underscores the therapeutic potential of this scaffold. By modifying the functional groups of this compound, it may be possible to design and synthesize new and improved therapies for a range of conditions.
Integration with Computational Chemistry and Artificial Intelligence for Drug Design
The advancement of computational chemistry and artificial intelligence (AI) offers powerful tools to accelerate the drug discovery process for compounds like this compound. These in silico methods can be employed to predict the biological activity of novel derivatives, optimize their pharmacokinetic properties, and elucidate their mechanisms of action at a molecular level.
Molecular docking is a computational technique that can be used to predict the binding affinity and orientation of a ligand to a target protein. For instance, computational studies on phenolic compounds have successfully identified potential inhibitors of enzymes such as inducible nitric oxide synthase (iNOS), a key player in inflammation. By creating a virtual library of derivatives of this compound, researchers can perform high-throughput virtual screening against a panel of therapeutic targets to identify promising lead compounds.
Pharmacophore modeling is another valuable computational tool that can be used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. By developing a pharmacophore model based on known active compounds with a similar scaffold, it is possible to design new derivatives of this compound with enhanced potency and selectivity.
Machine learning and AI algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to predict the therapeutic potential of new molecules. These models can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug development pipeline. The integration of these computational approaches will be crucial in unlocking the full therapeutic potential of this compound and its analogs.
Exploration of this compound in Natural Product Chemistry
The structural motifs present in this compound are reminiscent of those found in a variety of natural products, suggesting that this compound could be a valuable synthon in the total synthesis of complex natural molecules or a source of inspiration for the design of nature-inspired therapeutic agents.
While a direct natural source for this compound has not been identified, the 3-formyl-4-hydroxyphenyl moiety is a key feature in some natural products. For instance, certain p-terphenyls, which are aromatic compounds isolated from terrestrial and marine organisms, possess a substituted central benzene (B151609) ring that can include hydroxyl and formyl groups. These natural p-terphenyls have been reported to exhibit a range of biological activities, including cytotoxic, antimicrobial, and antioxidant effects.
Furthermore, the core structure of this compound shares similarities with the building blocks of other classes of natural products, such as certain flavonoids and coumarins. These classes of compounds are well-known for their diverse pharmacological properties. The exploration of synthetic routes to these natural products utilizing this compound as a starting material could lead to the discovery of novel bioactive molecules.
The study of natural products containing the 3-formyl-4-hydroxyphenyl scaffold can provide valuable insights into its potential biological targets and mechanisms of action. This knowledge can then be applied to the rational design of new therapeutic agents based on the this compound framework.
Addressing Challenges and Opportunities in this compound Research
While the future of this compound research appears promising, there are several challenges that need to be addressed to fully realize its potential. A key challenge lies in the development of efficient and scalable synthetic methods for the preparation of this compound and its derivatives. While some synthetic routes have been reported, further optimization is needed to make these compounds readily accessible for extensive biological evaluation. The direct amidation of phenylacetic acid derivatives, for example, can be challenging and may require the use of specific catalysts and reaction conditions.
Another challenge is the comprehensive biological characterization of this compound and its analogs. High-throughput screening against a wide range of biological targets is necessary to identify their full therapeutic potential. This will require a multidisciplinary approach involving synthetic chemists, biologists, and pharmacologists.
Despite these challenges, the opportunities in this area of research are significant. The versatility of the this compound scaffold provides a unique opportunity to generate a large and diverse library of compounds for drug discovery. The potential to develop novel anticancer agents, metabolic disease therapies, and treatments for other conditions makes this an exciting area of investigation.
Furthermore, the application of computational chemistry and AI in the design and optimization of these compounds presents a significant opportunity to accelerate the drug discovery process. By combining rational drug design with efficient synthetic strategies and comprehensive biological testing, the full therapeutic potential of this compound can be unlocked.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(3-formyl-4-hydroxyphenyl)acetate, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or esterification of 3-formyl-4-hydroxyphenylacetic acid. Key intermediates, such as the phenolic precursor, are often characterized using H/C NMR to confirm regioselective formylation and esterification. For example, analogs like ethyl 2-(3-amino-4-hydroxyphenyl)acetate were synthesized using similar protocols, with crystallographic validation via SHELX refinement . Purity is verified via HPLC (>98%) and melting point analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H NMR identifies aldehyde protons (~9.8 ppm) and methoxy groups (~3.6 ppm). C NMR confirms carbonyl carbons (ester: ~170 ppm; aldehyde: ~190 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, critical for confirming stereochemistry in related esters .
- HPLC-MS : Validates purity (>98%) and molecular ion peaks (e.g., [M+H] at m/z 209) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Lewis acids (e.g., ZnCl) improve formylation efficiency in phenolic substrates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
- Temperature Control : Stepwise heating (60–80°C) prevents aldehyde oxidation while promoting esterification .
Q. How should researchers address conflicting spectroscopic data for this compound derivatives?
- Methodological Answer :
- Purity Verification : Recrystallization in ethanol/water or column chromatography (silica gel, hexane:ethyl acetate) removes byproducts .
- Multi-Technique Cross-Validation : Combine H NMR, IR (C=O stretch: ~1720 cm), and high-resolution mass spectrometry (HRMS) to resolve ambiguities .
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian) .
Q. What computational strategies predict the physicochemical properties of this compound?
- Methodological Answer :
- LogP Calculation : Tools like MarvinSketch estimate hydrophobicity (LogP ~1.2), critical for pharmacokinetic studies .
- Molecular Dynamics (MD) : Simulate solubility in biorelevant media (e.g., FaSSIF) using AMBER or GROMACS .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing formyl groups) with bioactivity using 3D-QSAR .
Methodological Design & Safety
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs?
- Methodological Answer :
- Scaffold Modification : Replace the methoxy group with bulkier esters (e.g., tert-butyl) to assess steric effects on binding .
- Bioisosteres : Substitute the aldehyde with a nitrile group to evaluate metabolic stability .
- In Silico Docking : Use AutoDock Vina to predict interactions with target enzymes (e.g., tyrosine kinases) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
